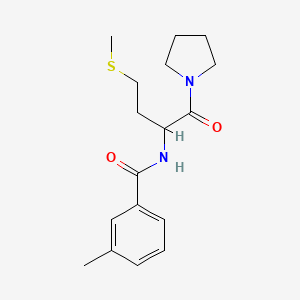
(E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and environmental science. BPTP is a heterocyclic compound that contains a pyrrolidine and a benzothiazole ring in its structure. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
作用機序
The mechanism of action of (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one is not fully understood, but studies have suggested that the compound interacts with specific targets in cells, leading to its biological effects. In cancer cells, (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has been found to inhibit the activity of enzymes involved in cell division, leading to cell death. In Alzheimer's disease, (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has been shown to reduce the accumulation of amyloid-beta protein by inhibiting the activity of an enzyme called beta-secretase.
Biochemical and Physiological Effects:
(E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has been found to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease, (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has been found to improve cognitive function and reduce the accumulation of amyloid-beta protein in the brain. In plants, (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has been shown to enhance photosynthesis and increase the activity of antioxidant enzymes, leading to improved growth and stress tolerance.
実験室実験の利点と制限
(E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has several advantages for lab experiments, including its high purity and stability, as well as its ability to target specific cellular pathways. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one.
将来の方向性
There are several future directions for research on (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one. In medicine, further studies are needed to investigate the potential of (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one as a treatment for various types of cancer and neurodegenerative diseases. In agriculture, more research is needed to explore the effects of (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one on different crops and under different environmental conditions. In environmental science, further studies are needed to optimize the use of (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one for the removal of heavy metals from contaminated water. Overall, the potential applications of (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one in various fields make it an exciting area of research for future studies.
合成法
(E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has been synthesized using various methods, including the condensation reaction between 2-aminobenzothiazole and 3-acetyl-1-pyrrolidine in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions. The yield and purity of the synthesized (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one depend on the synthesis method used.
科学的研究の応用
(E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has been studied for its potential application in various fields. In medicine, (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. The compound has also shown potential as a treatment for Alzheimer's disease by reducing the accumulation of amyloid-beta protein in the brain. In agriculture, (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has been investigated for its ability to enhance plant growth and increase crop yield. In environmental science, (E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one has been studied as a potential agent for the removal of heavy metals from contaminated water.
特性
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(16-9-3-4-10-16)8-7-13-15-11-5-1-2-6-12(11)18-13/h1-2,5-8H,3-4,9-10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDNZLNMXMYWBF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7564143.png)
![N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7564144.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(oxolan-2-ylmethyl)oxolane-2-carboxamide](/img/structure/B7564150.png)
![N-[2-[(3-methoxyphenyl)carbamoyl]phenyl]-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B7564162.png)
![3-methoxy-N-[1-(2-methylpropyl)piperidin-4-yl]benzamide](/img/structure/B7564175.png)
![3-methyl-N-[4-methylsulfanyl-1-oxo-1-(pentylamino)butan-2-yl]benzamide](/img/structure/B7564177.png)
![(2-methylcyclopropyl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7564184.png)

![[4-[2-(Dimethylamino)ethyl]piperidin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone](/img/structure/B7564205.png)
![3,4-dihydro-1H-isochromen-1-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7564207.png)

![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7564238.png)
![5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7564240.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7564241.png)